![molecular formula C8H9F3N2O2 B15279576 2-methyl-4-(trifluoromethyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B15279576.png)
2-methyl-4-(trifluoromethyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-4-(trifluoromethyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-4-(trifluoromethyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione typically involves the use of radical trifluoromethylation techniques. This process includes the generation of carbon-centered radical intermediates, which then undergo trifluoromethylation . The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound are still under development, with ongoing research focusing on optimizing the yield and purity of the product. The use of advanced catalytic systems and continuous flow reactors are some of the approaches being explored to scale up the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-methyl-4-(trifluoromethyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced using reducing agents, leading to the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions often require specific temperatures, pressures, and solvents to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.
Applications De Recherche Scientifique
2-methyl-4-(trifluoromethyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Mécanisme D'action
The mechanism of action of 2-methyl-4-(trifluoromethyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in modulating the compound’s reactivity and interactions with other molecules. This group can influence the compound’s electronic properties, making it a valuable tool in various chemical and biological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some similar compounds include:
- 4,4’-(2,5-diethyl-3,6-dioxo-2,3,5,6-tetrahydropyrrolo[3,4-c]pyrrole-1,4-diyl)dibenzaldehyde
- 2-Fluoro-4-(trifluoromethyl)pyridine
- 2-Fluoro-4-(trifluoromethyl)nicotinic acid
Uniqueness
The uniqueness of 2-methyl-4-(trifluoromethyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione lies in its specific structure and the presence of the trifluoromethyl group This group enhances the compound’s stability and reactivity, making it a valuable component in various applications
Propriétés
Formule moléculaire |
C8H9F3N2O2 |
|---|---|
Poids moléculaire |
222.16 g/mol |
Nom IUPAC |
5-methyl-3-(trifluoromethyl)-2,3,3a,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-4,6-dione |
InChI |
InChI=1S/C8H9F3N2O2/c1-13-6(14)3-2-12-5(8(9,10)11)4(3)7(13)15/h3-5,12H,2H2,1H3 |
Clé InChI |
UKCIUQMQRHYUBX-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=O)C2CNC(C2C1=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



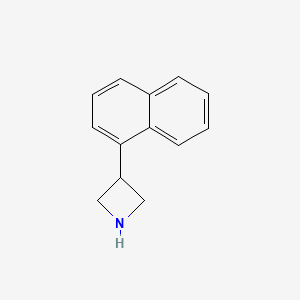
![(1R,1'S,4S)-6'-bromo-4-methoxy-5''-methyl-3'H-dispiro[cyclohexane-1,2'-indene-1',2''-imidazol]-4''-amine ((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate](/img/structure/B15279509.png)

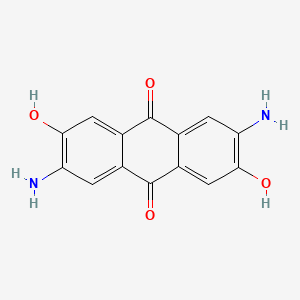
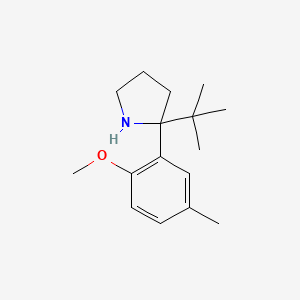
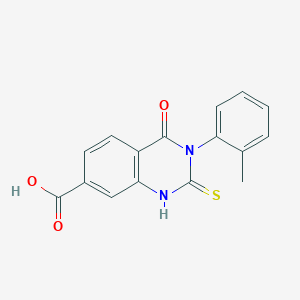
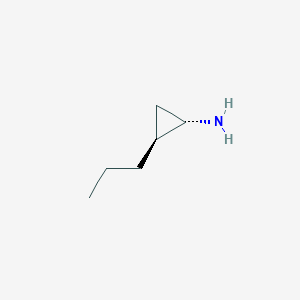
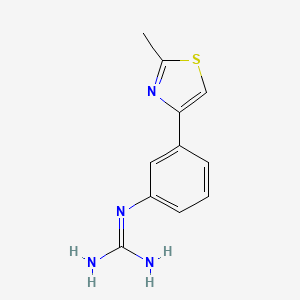
![5-Benzoyl-4,5,6,7-tetrahydro-3-(trifluoromethyl)pyrazolo-[4,3-C]-pyridine](/img/structure/B15279562.png)


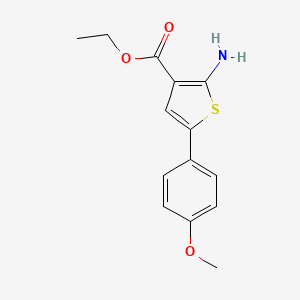
![4-isopentyl-2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B15279590.png)
